2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride

Description

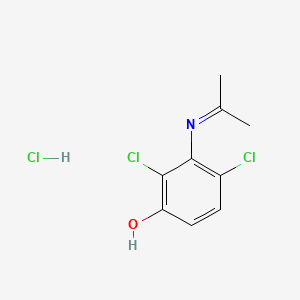

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride (CAS: 84540-51-2) is a halogenated phenolic compound with the molecular formula C₉H₉Cl₂NO·HCl and a molar mass of 218.08 g/mol (free base) + 36.46 g/mol (HCl) = 254.54 g/mol. It features a phenol backbone substituted with two chlorine atoms at positions 2 and 4, an imine group derived from 1-methylethylidene (isopropylidene) at position 3, and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydrochloride moiety .

Structure

3D Structure of Parent

Properties

CAS No. |

80445-29-0 |

|---|---|

Molecular Formula |

C9H10Cl3NO |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H |

InChI Key |

JEVUAWDMHOZTLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is synthesized through a Schiff base condensation reaction between a dichlorophenol derivative and an isopropylidene amine precursor. The general procedure includes:

-

- Dichlorophenol derivative (e.g., 2,4-dichlorophenol)

- Isopropylidene amine or similar aldehyde/ketone derivative

- Hydrochloric acid (HCl) for salt formation

Reaction Medium : Absolute ethanol is commonly used as the solvent due to its ability to dissolve both reactants and facilitate the reaction.

Catalyst : Glacial acetic acid is employed as a catalyst to accelerate the condensation process.

-

- Mix the dichlorophenol derivative and isopropylidene amine in absolute ethanol.

- Add 2–3 drops of glacial acetic acid as a catalyst.

- Stir the reaction mixture at room temperature for approximately 10–30 minutes.

- Monitor the progress using thin-layer chromatography (TLC).

- Filter and dry the precipitate formed during the reaction.

- Recrystallize the product using absolute ethanol to enhance purity.

This method yields crystals or powder that are dried under vacuum.

Reaction Conditions

The optimal conditions for synthesizing this compound include:

| Parameter | Value |

|---|---|

| Temperature | Room temperature (20–25°C) |

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid |

| Reaction Time | Approximately 10–30 minutes |

| Monitoring Method | Thin-layer chromatography (TLC) |

These conditions ensure efficient condensation and high product yield.

Purification

After synthesis, purification is crucial to achieve high-quality crystals suitable for research applications:

Characterization

The synthesized compound is characterized using various techniques:

- Melting Point Analysis : Confirms purity by comparing with known values.

- Spectroscopic Methods :

Data Table: Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature | Duration |

|---|---|---|---|---|---|

| Condensation Reaction | Dichlorophenol + Isopropylidene amine | Absolute ethanol | Glacial acetic acid | Room temp | 10–30 min |

| Recrystallization | Crude product | Absolute ethanol | None | Slight heating | Variable |

Notes on Reactivity

The reactivity of this compound stems from its functional groups:

- Amino Group : Participates in nucleophilic substitution reactions.

- Chloro Substituents : Undergo electrophilic aromatic substitution or nucleophilic attack under appropriate conditions.

- Phenolic Hydroxyl Group : Engages in condensation reactions, forming ethers or esters when reacted with suitable reagents.

Chemical Reactions Analysis

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

Scientific Research Applications

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenolic Derivatives

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride vs. TBBPA (4,4'-(1-Methylethylidene)bis[2,6-Dibromophenol])

- Structural Differences: TBBPA (CAS: 79-94-7) is a brominated bisphenol with two phenol rings linked by a methylethylidene group. In contrast, the target compound is a mono-phenolic derivative with chlorine substituents and an imine-functionalized side chain.

- Applications : TBBPA is widely used as a flame retardant in plastics and electronics, whereas the target compound’s applications are less documented but may involve intermediates in agrochemical or pharmaceutical synthesis .

- Environmental Impact: TBBPA is persistent in the environment and bioaccumulative, as noted in Environment Canada’s screening assessments. The target compound’s environmental fate remains understudied .

| Property | Target Compound | TBBPA |

|---|---|---|

| CAS Number | 84540-51-2 | 79-94-7 |

| Molecular Formula | C₉H₉Cl₂NO·HCl | C₁₅H₁₂Br₄O₂ |

| Halogen Type | Chlorine | Bromine |

| Environmental Concern | Limited data | High (bioaccumulative) |

Comparison with N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenylethylidene) Hydrazines

- Structural Similarities: Both compounds contain dichlorinated aromatic rings and imine groups.

- Synthesis: The target compound’s synthesis likely involves condensation of 2,4-dichloro-3-aminophenol with acetone (to form the isopropylidene imine), followed by HCl treatment. In contrast, ’s compounds use substituted acetophenones and ethanol/HCl under reflux .

Hydrochloride Salts of Bioactive Phenols

Dopamine Hydrochloride (CAS: 62-31-7)

- Functional Differences : Dopamine HCl is a neurotransmitter with a catecholamine structure (3,4-dihydroxyphenyl group + ethylamine side chain). The target compound lacks hydroxyl groups and has a halogenated aromatic system, suggesting divergent biological roles .

- Applications : Dopamine HCl is used clinically for hemodynamic support, while the target compound may serve as a synthetic intermediate or antimicrobial agent due to its halogenation .

Ractopamine Hydrochloride (CAS: 90274-24-1)

- Structural Contrast: Ractopamine HCl (C₁₈H₂₃NO₃·HCl) is a β-adrenergic agonist with a phenolic core linked to a hydroxyethylamine side chain. The target compound’s imine and dichloro substitutions suggest distinct reactivity and receptor interactions .

Methylethylidene-Containing Compounds

Bisphenol A (BPA) Derivatives

- 4,4'-(1-Methylethylidene)bis[2-Methylphenol] (CAS: 79-97-0): This BPA analog has methyl groups at positions 2 and 6, differing from the target compound’s chloro and imine substituents.

Key Research Findings and Data Gaps

- Synthetic Utility : The target compound’s imine group may facilitate coordination chemistry or serve as a precursor for heterocyclic compounds, though specific studies are lacking .

Biological Activity

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride (CAS Number: 80445-29-0) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and antidiabetic properties, as well as its interactions with DNA.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₃NO |

| Molecular Weight | 254.54 g/mol |

| Boiling Point | 326.7 °C |

| Flash Point | 151.4 °C |

| LogP | 4.613 |

Synthesis and Characterization

The synthesis of this compound involves the reaction of phenolic compounds with appropriate amines under controlled conditions. Characterization techniques such as FT-IR, NMR, and elemental analysis confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial efficacy observed:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 18 | 75 µg/mL |

| Bacillus subtilis | 22 | 40 µg/mL |

| Saccharomyces cerevisiae | 15 | 100 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has shown significant antidiabetic activity by inhibiting key enzymes involved in carbohydrate metabolism. The following table presents the enzyme inhibition percentages observed during testing:

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

The high inhibition rates indicate that this compound could be a promising candidate for managing diabetes by controlling postprandial glucose levels .

DNA Interaction Studies

Studies have also explored the interaction of this compound with DNA. Spectroscopic analyses showed hyperchromism and bathochromic shifts, which suggest strong binding affinity to DNA. This interaction may imply potential anticancer properties, as compounds that bind to DNA can interfere with replication processes .

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated a notable reduction in bacterial load when treated with varying concentrations of the compound over a period of 24 hours.

- Diabetes Management in Animal Models : In a controlled experiment using diabetic rats, administration of the compound resulted in a significant decrease in blood glucose levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.